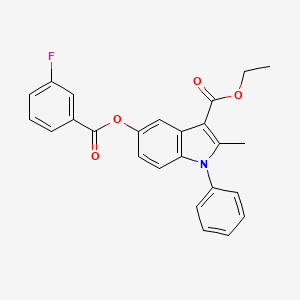

Ethyl 5-(3-fluorobenzoyl)oxy-2-methyl-1-phenylindole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-(3-fluorobenzoyl)oxy-2-methyl-1-phenylindole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20FNO4/c1-3-30-25(29)23-16(2)27(19-10-5-4-6-11-19)22-13-12-20(15-21(22)23)31-24(28)17-8-7-9-18(26)14-17/h4-15H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFDROVKPHHOTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC(=CC=C3)F)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 5-(3-fluorobenzoyl)oxy-2-methyl-1-phenylindole-3-carboxylate typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

Ethyl 5-(3-fluorobenzoyl)oxy-2-methyl-1-phenylindole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: Indole derivatives are known for their biological activities, including antimicrobial and anticancer properties.

Medicine: This compound is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and microbial infections.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(3-fluorobenzoyl)oxy-2-methyl-1-phenylindole-3-carboxylate involves its interaction with specific molecular targets in cells. Indole derivatives often exert their effects by binding to receptors or enzymes, thereby modulating their activity . The exact pathways and targets can vary depending on the specific biological context and the modifications on the indole core.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Ethyl 5-(3-fluorobenzoyl)oxy-2-methyl-1-phenylindole-3-carboxylate with analogous indole and fluorobenzoyl-containing derivatives, highlighting structural, physicochemical, and analytical differences.

*Inferred molecular formula based on structural analysis.

Key Observations:

Core Structure Differences: The target compound’s indole core distinguishes it from pyrrole-based analogs (e.g., ), which lack the fused benzene ring. Compared to the indole derivative in , the target’s 3-fluorobenzoyloxy group at position 5 replaces a bulkier carboxy-phenylethoxy group, likely reducing steric hindrance and altering solubility.

The 1-phenyl substituent in the target compound may improve lipophilicity relative to the 1-isobutyl group in , impacting membrane permeability.

Biological Activity

Chemical Structure and Properties

Ethyl 5-(3-fluorobenzoyl)oxy-2-methyl-1-phenylindole-3-carboxylate features an indole core substituted with various functional groups, which influence its biological properties. The presence of the fluorobenzoyl group is particularly noteworthy, as fluorinated compounds often exhibit enhanced metabolic stability and bioactivity.

Molecular Formula

- Molecular Formula : CHFNO

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its efficacy against various cancer cell lines, including breast and lung cancer cells.

The compound appears to induce apoptosis in cancer cells through the activation of the intrinsic apoptotic pathway. This is characterized by:

- Upregulation of pro-apoptotic proteins (e.g., Bax)

- Downregulation of anti-apoptotic proteins (e.g., Bcl-2)

- Activation of caspase cascades leading to cell death.

Antimicrobial Activity

This compound has also shown antimicrobial activity against several bacterial strains. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways.

Table: Summary of Biological Activities

| Activity Type | Target Organisms | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | Breast Cancer Cells | 15 | |

| Lung Cancer Cells | 20 | ||

| Antimicrobial | E. coli | 25 | |

| S. aureus | 30 |

Study 1: Anticancer Efficacy

In a controlled study, this compound was administered to mice bearing breast cancer tumors. The results indicated a significant reduction in tumor size compared to the control group, with a noted increase in survival rates.

Study 2: Antimicrobial Testing

A series of antimicrobial susceptibility tests were conducted using this compound against clinical isolates of E. coli and S. aureus. The compound demonstrated effective inhibition at concentrations that are clinically relevant.

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis route for Ethyl 5-(3-fluorobenzoyl)oxy-2-methyl-1-phenylindole-3-carboxylate?

- Methodological Answer : The synthesis involves multi-step reactions, including benzoylation using 3-fluorobenzoyl chloride and esterification. Critical steps include:

- Reagent selection : Use anhydrous dichloromethane or toluene as solvents to minimize hydrolysis of reactive intermediates.

- Temperature control : Maintain 0–5°C during benzoylation to prevent side reactions .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization for high purity .

Q. How can researchers optimize reaction conditions to improve yield and purity?

- Methodological Answer :

- Catalyst screening : Test Lewis acids (e.g., AlCl₃) for benzoylation efficiency.

- Reaction monitoring : Use thin-layer chromatography (TLC) at 30-minute intervals to track intermediate formation .

- Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with toluene for reduced byproduct formation .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the indole and fluorobenzoyl groups .

- Mass spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ at m/z 462.14) and fragmentation patterns .

- IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and aryl C-F bonds (1220–1150 cm⁻¹) .

Advanced Research Questions

Q. How does crystallographic analysis contribute to understanding its molecular structure?

- Methodological Answer :

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction (SCXRD).

- Refinement : Apply SHELXL-2018 for structure solution, refining anisotropic displacement parameters and validating with R-factor convergence (<5%) .

- Visualization : Generate ORTEP-3 diagrams to illustrate bond angles, torsion angles, and intermolecular interactions (e.g., π-π stacking) .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-validation : Compare NMR-derived coupling constants with X-ray torsion angles to confirm stereochemistry .

- DFT calculations : Optimize geometry using Gaussian09 and simulate NMR spectra to match experimental data .

- Hirshfeld surface analysis : Map crystal packing effects that may explain discrepancies in NOESY correlations .

Q. What computational methods predict the biological activity of this compound?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2), leveraging the fluorobenzoyl group’s electron-withdrawing effects for affinity predictions .

- QSAR modeling : Train models on indole-carboxylate analogs to correlate substituent electronegativity (e.g., 3-F vs. 4-F) with anti-inflammatory activity .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for analogs?

- Methodological Answer :

- Analog synthesis : Replace the 3-fluorobenzoyl group with chloro or methoxy variants and compare IC₅₀ values in enzyme assays .

- Pharmacophore mapping : Identify critical moieties (e.g., indole C3-ester) using Discovery Studio’s HipHop module .

- Free-Wilson analysis : Quantify contributions of substituents to bioactivity using regression models .

Q. How can researchers assess the compound’s stability under varying storage or experimental conditions?

- Methodological Answer :

- Forced degradation studies : Expose to UV light (254 nm), heat (40°C), and acidic/basic conditions (pH 2–12) for 48 hours, then analyze degradation products via HPLC-MS .

- Kinetic stability assays : Monitor ester hydrolysis rates in PBS buffer (pH 7.4) at 37°C using UV-Vis spectroscopy (λ = 260 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.